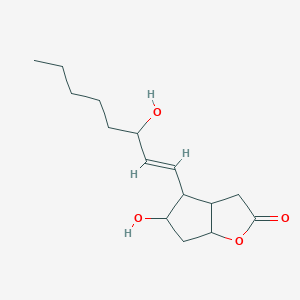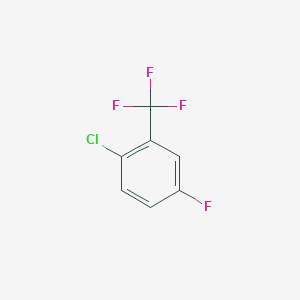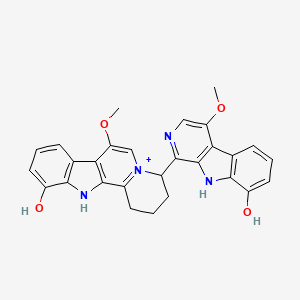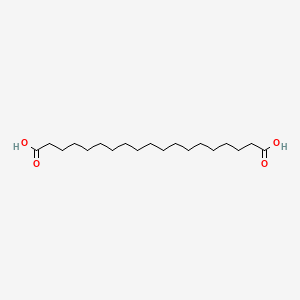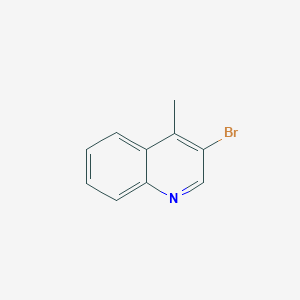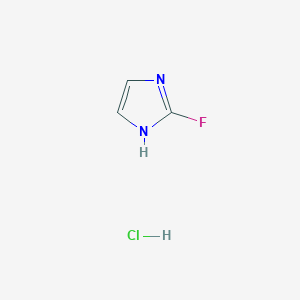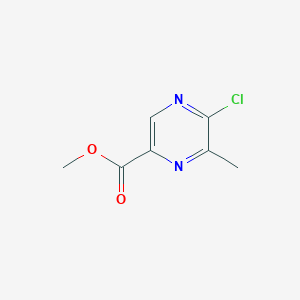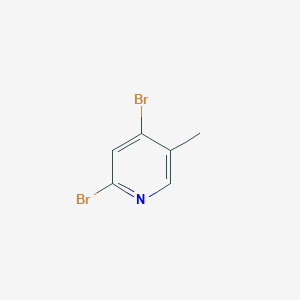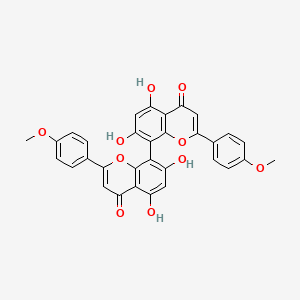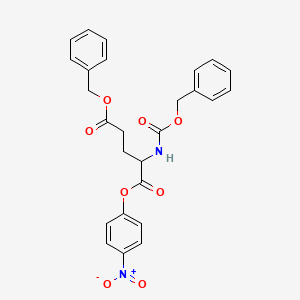![molecular formula C20H28O6 B1631839 (1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1631839.png)
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a diterpenoid compound isolated from the leaves of Isodon lasiocarpus and Isodon parvifolius . It has a molecular formula of C20H28O6 and a molecular weight of 364.433 g/mol . This compound is known for its complex structure, which includes multiple hydroxyl groups and an epoxide ring .
Preparation Methods
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is primarily obtained through natural extraction from the leaves of Isodon species . The extraction process involves drying the leaves, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,11In chemistry, it is used as a model compound for studying the reactivity of diterpenoids . In biology and medicine, (1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one has shown promising cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, it has been investigated for its anti-inflammatory and antimicrobial properties .
Mechanism of Action
The mechanism of action of (1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death . This compound achieves this by activating certain signaling pathways that lead to cell cycle arrest and apoptosis . The exact molecular targets of this compound are still under investigation, but it is believed to interact with key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities . Similar compounds include oridonin, ponicidin, and rabdoternin A . Compared to these compounds, this compound exhibits unique structural features, such as the presence of multiple hydroxyl groups and an epoxide ring, which contribute to its distinct biological activities . While oridonin and ponicidin also show cytotoxic activity, this compound’s specific structural attributes may offer advantages in terms of selectivity and potency .
Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18-,19+,20+/m1/s1 |
InChI Key |
HLVWYILWVYNUAJ-JVWLSPASSA-N |
SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]23[C@@H]1[C@@H]([C@@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



